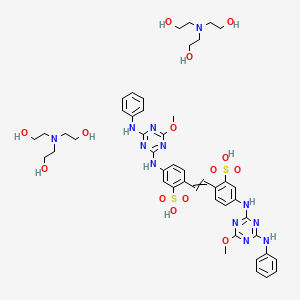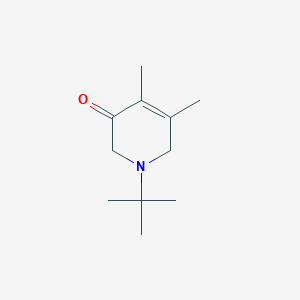![molecular formula C20H13F2N3O5 B14595972 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide CAS No. 60731-67-1](/img/structure/B14595972.png)
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is a complex organic compound characterized by the presence of fluorine, nitro, and carbamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with 4-(4-nitrophenoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2,6-Difluoro-N-{[4-(4-aminophenoxy)phenyl]carbamoyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-Difluorobenzoic acid and 4-(4-nitrophenoxy)aniline.
科学的研究の応用
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor in biochemical assays.
作用機序
The mechanism of action of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)aniline: Another precursor used in the synthesis.
N,N-Difluoro-2,4,6-trinitroaniline: Shares the difluoro and nitro functionalities but differs in overall structure and applications.
Uniqueness
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
60731-67-1 |
|---|---|
分子式 |
C20H13F2N3O5 |
分子量 |
413.3 g/mol |
IUPAC名 |
2,6-difluoro-N-[[4-(4-nitrophenoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H13F2N3O5/c21-16-2-1-3-17(22)18(16)19(26)24-20(27)23-12-4-8-14(9-5-12)30-15-10-6-13(7-11-15)25(28)29/h1-11H,(H2,23,24,26,27) |
InChIキー |
PJXRAKMUWSQURJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


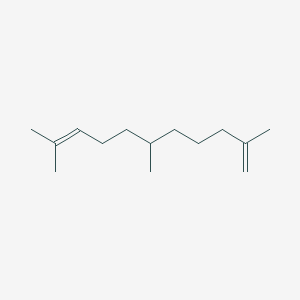
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

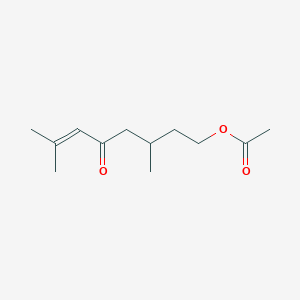
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

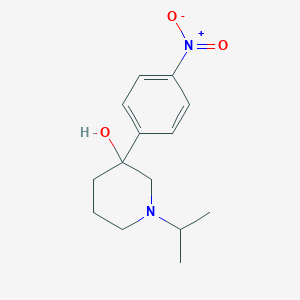
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)


